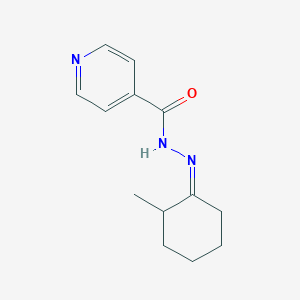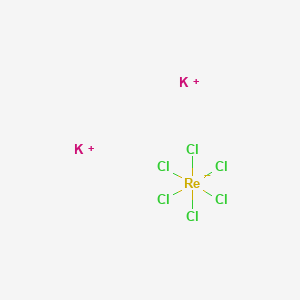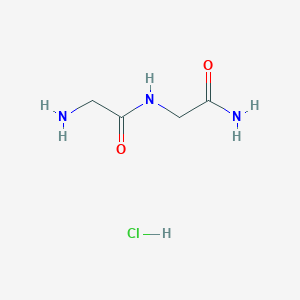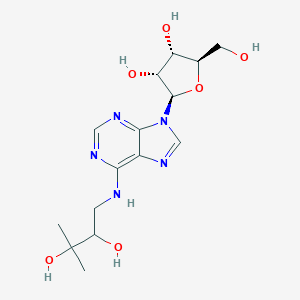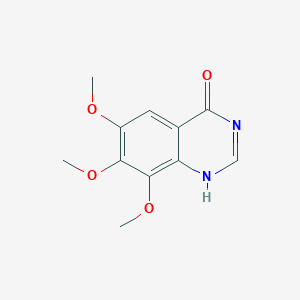
6,7,8-trimethoxyquinazolin-4(3H)-one
説明
Synthesis Analysis
The synthesis of derivatives of 6,7,8-trimethoxyquinazolin-4(3H)-one involves different chemical routes. One method includes the reaction of 4-chloro-6,7,8-trimethoxyquinazoline with aryl or benzyl amines under microwave irradiation in isopropyl alcohol, which provides a fast and efficient synthesis of N-substituted-4-aminoquinazoline compounds . Another approach involves the condensation of 3-amino-6,8-dibromo-2-phenylquinazolin-4(3H)-ones with different aromatic aldehydes to form Schiff bases . Additionally, the starting material 4-chloro-6,7,8-trimethoxyquinazoline has been synthesized from natural gallic acid by a novel route .
Molecular Structure Analysis
The molecular structure of the derivatives of 6,7,8-trimethoxyquinazolin-4(3H)-one has been characterized using various spectroscopic techniques such as IR, (1)H NMR, (13)C NMR, and Mass spectral analysis . The molecular geometry has also been optimized using computational methods like density functional theory (DFT) and Hartree–Fock (HF) methods, providing insights into the chemical and molecular properties of these compounds .
Chemical Reactions Analysis
The chemical reactivity of these derivatives has been explored through their interactions with biological targets. For instance, compound 4-((3,4-(methylenedioxy)benzyl)amino)-6,7,8-trimethoxyquinazoline showed potent inhibitory action on cGMP-PDE, which is significant for cardiovascular effects . Schiff bases derived from 6,7,8-trimethoxyquinazolin-4(3H)-one have exhibited anti-microbial activities against various bacterial and fungal strains .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6,7,8-trimethoxyquinazolin-4(3H)-one derivatives have been deduced from their structural analysis and biological activity studies. These compounds have shown varying degrees of solubility and stability, which are crucial for their biological efficacy. For example, the anti-proliferative activities of these compounds against cancer cells have been evaluated, although most of them exhibited weaker activity compared to the standard drug PD153035 . The thermodynamic properties and molecular electrostatic potential distribution of these compounds have also been investigated, providing further understanding of their stability and reactivity .
科学的研究の応用
Synthesis and Biological Activity
6,7,8-trimethoxyquinazolin-4(3H)-one derivatives have been synthesized for potential biological activities. A study by Liu et al. (2007) involved creating N-substituted 4-amino-6,7,8-trimethoxyquinazoline compounds, which were evaluated for their anticancer activities against various cancer cells. The synthesis process originated from natural gallic acid and involved techniques like elemental analysis and NMR spectroscopy (Liu et al., 2007).
In Vitro Antitumor Activity
In another study by Liu et al. (2007), a series of 4-aminoquinazoline derivatives were prepared and tested for their ability to inhibit tumor cells. Some of these derivatives showed potent inhibitory effects in vitro, indicating their potential as anticancer agents (Liu et al., 2007).
Phosphodiesterase Inhibition
Takase et al. (1993) synthesized 4-((3,4-(methylenedioxy)benzyl)amino)-6,7,8-trimethoxyquinazoline, which exhibited strong inhibitory action on cyclic GMP phosphodiesterase (cGMP-PDE). This compound also showed potential in relaxing porcine coronary arteries, suggesting its utility in cardiovascular research (Takase et al., 1993).
Microwave-Assisted Synthesis
Liu et al. (2008) developed a microwave-assisted method to synthesize novel 6,7,8-trimethoxy N-substituted-4-aminoquinazoline compounds. This method offered a more efficient approach for creating these compounds, which were then tested for anti-proliferative activities (Liu et al., 2008).
Anti-Tumor Activity Study
Huang et al. (2012) explored the action of 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline on tumor cells, revealing its broad-spectrum anti-cancer activity. The study also investigated the mechanisms behind its anti-proliferative effects, contributing to the understanding of quinazoline derivatives in cancer treatment (Huang et al., 2012).
Novel Potential Alkaloidal System
Nagarajan et al. (1994) focused on the condensation of isoquinolines to produce novel naphthyridinones and benzazepinones, including 6,7,8-trimethoxy-isoquinoline derivatives. These compounds were predicted to have significant biological activities based on their structural properties (Nagarajan et al., 1994).
Pharmacokinetic Study
A study by Tokumura et al. (1994) developed an HPLC method to determine levels of a novel cyclic GMP phosphodiesterase inhibitor, including 6,7,8-trimethoxyquinazoline, in dog plasma. This contributed to pharmacokinetic understanding of the compound in living organisms (Tokumura et al., 1994).
将来の方向性
特性
IUPAC Name |
6,7,8-trimethoxy-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c1-15-7-4-6-8(12-5-13-11(6)14)10(17-3)9(7)16-2/h4-5H,1-3H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRMRZIJVLFOOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C(=O)NC=N2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30456970 | |
| Record name | 6,7,8-trimethoxyquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7,8-trimethoxyquinazolin-4(3H)-one | |
CAS RN |
16064-19-0 | |
| Record name | 6,7,8-trimethoxyquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



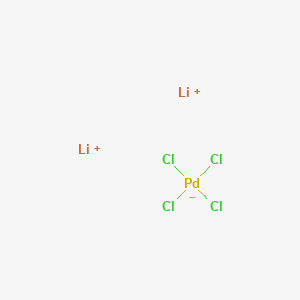
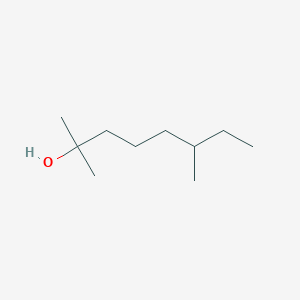
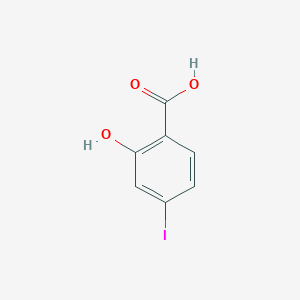
![Quino[2,3-b]acridine-7,14-dione, 4,11-dichloro-5,6,12,13-tetrahydro-](/img/structure/B103323.png)
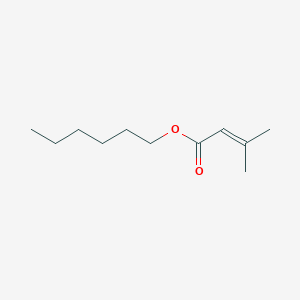
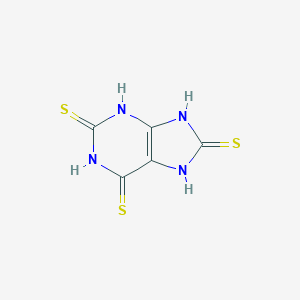
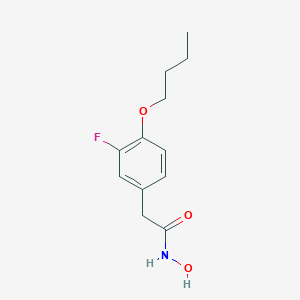
![7-Butylbicyclo[4.1.0]heptane](/img/structure/B103331.png)
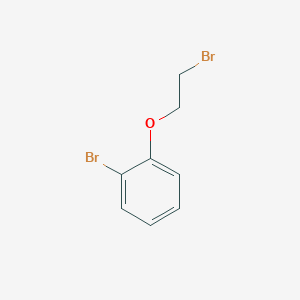
![[3,4-diacetyloxy-5-(4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate](/img/structure/B103334.png)
